molecular formula C19H20F2N2O2 B7536159 2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

Cat. No. B7536159
M. Wt: 346.4 g/mol
InChI Key: GMYNNMRTFFVJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide, commonly known as DMFPB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMFPB belongs to the class of benzamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of DMFPB is not fully understood, but it is believed to act on various molecular targets in the body. DMFPB has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has the ability to cross the blood-brain barrier and interact with various neurotransmitter systems, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMFPB has been shown to have various biochemical and physiological effects on the body. It has been found to modulate the expression of certain genes and proteins that are involved in cancer cell growth and survival. DMFPB has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

DMFPB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its molecular targets. However, there are also limitations to its use in laboratory experiments, such as the need for further studies to determine its optimal dosage and potential side effects.

Future Directions

There are several future directions for the research on DMFPB. One potential application is in the development of novel cancer therapies that target specific molecular pathways. DMFPB can also potentially be used in combination with other drugs to enhance their therapeutic effects. Further studies are needed to determine its safety and efficacy in humans and to optimize its dosage and administration. Additionally, DMFPB may have potential applications in other diseases such as inflammation and autoimmune disorders.

Synthesis Methods

DMFPB can be synthesized using a multi-step process that involves the reaction of 2,4-difluorobenzoyl chloride with 4-piperidinol followed by the reaction with 2-methoxyaniline. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

DMFPB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing cell death. DMFPB has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-25-18-5-3-2-4-17(18)23-10-8-14(9-11-23)22-19(24)15-7-6-13(20)12-16(15)21/h2-7,12,14H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYNNMRTFFVJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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